REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][CH2:10][C:11]#[N:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CO[CH:15]1CCC[CH2:16]1.C([Mg]Br)C.[OH-].[Na+]>O.CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]>[CH2:1]([O:8][CH2:9][CH2:10][C:11]1([NH2:12])[CH2:16][CH2:15]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4,6.7.8.9.10|
|
Name
|
|
Quantity
|
24.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCCC#N
|
Name
|
|
Quantity
|
306 mL
|
Type
|
reactant
|
Smiles
|
COC1CCCC1
|
Name
|
|
Quantity
|
102 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
49.4 mL
|
Type
|
catalyst
|
Smiles
|
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at 0° C.
|
Type
|
ADDITION
|
Details
|
After adding boron trifluoride/diethylether complex (38.8 mL) at 0° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with chloroform three times
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by NH silica gel column chromatography (n-hexane:ethyl acetate=100:0-5:95)
|
Type
|
CUSTOM
|
Details
|
further purified by silica gel column chromatography (n-hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCCC1(CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |